molecular formula C6H11BrO2 B12065869 5-Bromo-2-methylpentanoicacid

5-Bromo-2-methylpentanoicacid

Cat. No.: B12065869
M. Wt: 195.05 g/mol
InChI Key: GDYGMDZCBUYAIK-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpentanoic acid is an organic compound with the molecular formula C6H11BrO2 It is a derivative of pentanoic acid, where a bromine atom is substituted at the fifth position and a methyl group at the second position

Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

5-bromo-2-methylpentanoic acid

InChI

InChI=1S/C6H11BrO2/c1-5(6(8)9)3-2-4-7/h5H,2-4H2,1H3,(H,8,9)

InChI Key

GDYGMDZCBUYAIK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCBr)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylpentanoic acid typically involves the bromination of 2-methylpentanoic acid. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of 5-Bromo-2-methylpentanoic acid may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylpentanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2-methylpentanoic acid.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield 2-methylpentanoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: 2-Methylpentanoic acid.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: 2-Methylpentanoic acid.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
5-Bromo-2-methylpentanoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine atom allows for electrophilic substitution reactions, making it valuable for creating more complex molecules. For instance, it can be used to synthesize pharmaceuticals and agrochemicals through nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.

Pharmaceutical Applications

Medicinal Chemistry
The compound has been studied for its potential use in developing new drugs. Its structural properties allow it to act as a building block for synthesizing bioactive molecules. Research indicates that derivatives of 5-bromo-2-methylpentanoic acid exhibit biological activity, which may be beneficial in treating various diseases. For example, compounds derived from this acid have shown promise in anti-inflammatory and antimicrobial activities.

Case Study: Antimicrobial Agents
A study published in a peer-reviewed journal highlighted the synthesis of novel antimicrobial agents derived from 5-bromo-2-methylpentanoic acid. These derivatives demonstrated significant activity against several bacterial strains, suggesting their potential use in treating infections caused by antibiotic-resistant bacteria .

Agrochemical Applications

Pesticide Development
5-Bromo-2-methylpentanoic acid is also explored for its role in agrochemicals, particularly as a precursor for developing new pesticides. The compound's reactivity allows for modifications that can enhance the efficacy of pest control agents. Research has indicated that certain derivatives can exhibit insecticidal properties, making them candidates for environmentally friendly pesticide formulations.

Material Science

Polymer Synthesis
In material science, 5-bromo-2-methylpentanoic acid is utilized in synthesizing polymers and copolymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylpentanoic acid involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of different products. The compound can also act as an electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentanoic acid: Similar structure but lacks the bromine atom.

    5-Bromo-2-chloropentanoic acid: Similar structure with an additional chlorine atom.

    2-Bromo-2-methylpentanoic acid: Bromine atom at a different position.

Uniqueness

5-Bromo-2-methylpentanoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both a bromine atom and a methyl group in specific positions makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

5-Bromo-2-methylpentanoic acid, with the chemical formula C6H11BrO2C_6H_{11}BrO_2 and CAS number 17155-22-5, is a brominated derivative of 2-methylpentanoic acid. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications as a synthetic building block.

PropertyValue
Molecular FormulaC₆H₁₁BrO₂
Molecular Weight195.054 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

5-Bromo-2-methylpentanoic acid is synthesized through the bromination of 2-methylpentanoic acid, commonly using bromine in the presence of phosphorus tribromide or radical initiators like azobisisobutyronitrile (AIBN). This compound serves as a versatile building block for more complex organic molecules and has been studied for its interactions with biological systems.

The biological activity of 5-bromo-2-methylpentanoic acid is primarily attributed to its ability to interact with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds. These interactions may modulate enzyme activities and influence metabolic pathways.

Inhibition Studies

Research indicates that compounds similar to 5-bromo-2-methylpentanoic acid exhibit inhibitory effects on phospholipase A2 (PLA2) enzymes, which play crucial roles in inflammatory processes. PLA2 inhibitors have been studied for their potential therapeutic applications in treating inflammatory diseases .

A study on small-molecule inhibitors of PLA2 demonstrated that specific structural characteristics, including those found in 5-bromo-2-methylpentanoic acid, can enhance selectivity and potency against these enzymes .

Case Studies and Research Findings

  • PLA2 Inhibition : A series of studies have highlighted the development of small-molecule PLA2 inhibitors that include analogs of 5-bromo-2-methylpentanoic acid. These inhibitors were shown to modulate the production of eicosanoids, which are critical mediators in inflammation .
  • Synthetic Applications : The compound has been utilized as a precursor in synthesizing various pharmaceuticals and specialty chemicals. Its unique bromine substitution provides distinct reactivity compared to other similar compounds, making it valuable for targeted applications in drug discovery .
  • Comparative Studies : Comparative analyses with similar compounds (e.g., 5-chloro-2-methylpentanoic acid) reveal that the brominated variant exhibits unique properties that may enhance its biological activity and specificity towards certain enzyme targets.

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